

# An In-Depth Technical Guide to Regelidine: Structure, Properties, and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Regelidine*

Cat. No.: *B1631799*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Regelidine**, a complex sesquiterpenoid alkaloid isolated from *Tripterygium regelii*, presents a compelling profile for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and known biological activities. While experimental data on its pharmacokinetics and pharmacodynamics remain limited, this document consolidates the available information and outlines established experimental protocols relevant to its potential therapeutic applications. Particular focus is given to its potential anti-inflammatory and anti-proliferative effects, with an exploration of associated signaling pathways.

## Introduction

**Regelidine** is a naturally occurring compound belonging to the dihydro- $\beta$ -agarofuran class of sesquiterpenoid alkaloids.[1] It is isolated from the stems and roots of *Tripterygium regelii*, a plant used in traditional medicine.[2][3] The intricate structure of **Regelidine**, featuring a highly oxygenated tricyclic core, has attracted interest for its potential biological activities. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of **Regelidine**.

## Structure and Physicochemical Properties

The chemical structure of **Regelidine** is characterized by a dihydro- $\beta$ -agarofuran sesquiterpenoid core, esterified with two benzoxyloxy groups and a pyridine-3-carboxylate moiety. Its systematic IUPAC name is [(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoxyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.0<sup>1,6</sup>]dodecan-12-yl] pyridine-3-carboxylate.[4]

Table 1: Physicochemical Properties of **Regelidine**

| Property           | Value  | Source |
|--------------------|--|--------|
| CAS Number         | 114542-54-0  | [4]    |
| Molecular Formula  | C <sub>35</sub> H <sub>37</sub> NO <sub>8</sub>  | [4]    |
| Molecular Weight   | 599.7 g/mol  | [4]    |
| Appearance         | Powder   | [3]    |
| Purity             | >98% (HPLC)  | [4]    |
| Solubility         | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone  | [3]    |
| Storage Conditions | Room temperature for solid.<br>Stock solutions: -80°C (6 months), -20°C (1 month, protect from light). | [5]    |

Note: Experimental data for pKa and LogP are not readily available in the cited literature. In silico prediction tools can provide estimates for these properties to guide formulation and pharmacokinetic studies.

## Biological Activities and Pharmacodynamics

The biological activities of **Regelidine** are not yet extensively characterized. However, studies on related compounds from Tripterygium species suggest potential anti-inflammatory and anti-proliferative effects.

### Anti-proliferative Activity

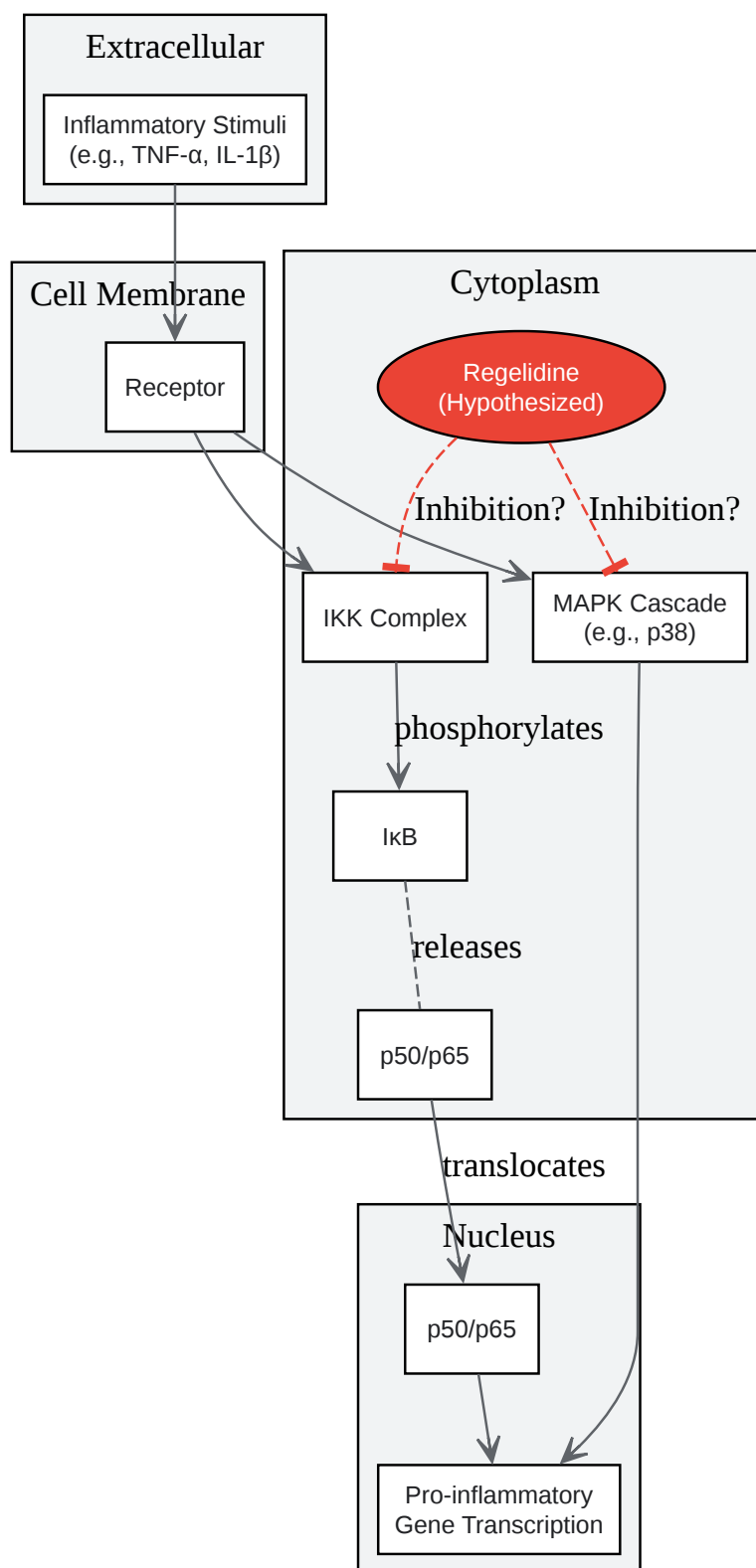
Several sesquiterpene pyridine alkaloids isolated from *Tripterygium regelii* have demonstrated anti-proliferative effects against the human rheumatoid arthritis synovial fibroblast cell line (MH7A). While specific IC<sub>50</sub> values for **Regelidine** are not reported in the available literature, related macrocyclic sesquiterpene pyridine alkaloids have shown to reduce the viability of MH7A cells at a concentration of 20 µM. This suggests that **Regelidine** may possess similar cytostatic or cytotoxic properties against these cells, which play a key role in the pathogenesis of rheumatoid arthritis.

## Potential Mechanism of Action: Signaling Pathway Modulation

The precise molecular targets and signaling pathways modulated by **Regelidine** are still under investigation. However, based on the activities of structurally similar compounds from the same plant family, it is hypothesized that **Regelidine** may exert its effects through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

- **NF-κB Signaling Pathway:** The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its inhibition is a key therapeutic strategy for many inflammatory diseases. Some sesquiterpene pyridine alkaloids from *Tripterygium wilfordii* have been shown to inhibit the NF-κB pathway with IC<sub>50</sub> values in the micromolar range.
- **MAPK Signaling Pathway:** The MAPK cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of rheumatoid arthritis, the p38 MAPK pathway, in particular, is a key mediator of inflammatory cytokine production in synovial fibroblasts.

Further research is required to definitively identify the signaling pathways directly affected by **Regelidine**.



[Click to download full resolution via product page](#)

Hypothesized Signaling Pathways Modulated by **Regelimidine**.

## Pharmacokinetics (ADME)

There is currently no published experimental data on the absorption, distribution, metabolism, and excretion (ADME) of **Regelidine**. However, general pharmacokinetic properties can be inferred from its chemical structure and the known behavior of similar natural products.

Table 2: Predicted ADME Properties of **Regelidine** (In Silico)

| ADME Parameter | Predicted Property/Consideration  |
|----------------|---|
| Absorption     | The large molecular weight and multiple ester groups may limit oral bioavailability. Permeability is likely to be a key factor.   |
| Distribution   | High lipophilicity, as suggested by its solubility profile, may lead to extensive tissue distribution. Plasma protein binding is expected to be significant.  |
| Metabolism     | The ester linkages are susceptible to hydrolysis by esterases in the plasma and liver. Cytochrome P450 enzymes are likely to be involved in the metabolism of the core sesquiterpenoid and pyridine moieties. |
| Excretion      | Metabolites are likely to be excreted renally and/or via the biliary route.   |

These are predictions and require experimental verification.

## Toxicology

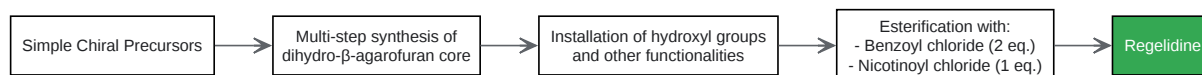
No specific toxicology studies on **Regelidine** have been reported in the public domain. As with any novel compound, a comprehensive toxicological evaluation is necessary to determine its safety profile.

Table 3: Recommended In Vitro and In Vivo Toxicology Studies for **Regelidine**

| Study Type                                       | Purpose  |
|--|--|
| In Vitro   |  |
| Ames Test (Bacterial Reverse Mutation Assay)     | To assess mutagenic potential.   |
| hERG Assay                                       | To evaluate the potential for cardiac QT interval prolongation.  |
| Cytochrome P450 Inhibition Assay                 | To determine the potential for drug-drug interactions.   |
| In Vivo  |  |
| Acute Toxicity (e.g., in mice)                   | To determine the LD <sub>50</sub> and identify signs of acute toxicity.  |
| Subchronic Toxicity (e.g., 28-day study in rats) | To evaluate the effects of repeated dosing on various organs and establish a No-Observed-Adverse-Effect Level (NOAEL). |

## Synthesis

The total synthesis of the core dihydro- $\beta$ -agarofuran scaffold has been a subject of interest in synthetic organic chemistry. These syntheses often involve complex, multi-step sequences to construct the tricyclic ring system with the correct stereochemistry. However, a specific and complete total synthesis of **Regelidine**, including the installation of the ester side chains, has not been detailed in the available literature. The synthesis would likely involve the late-stage esterification of a highly functionalized dihydro- $\beta$ -agarofuran intermediate.



[Click to download full resolution via product page](#)

Generalized Synthetic Strategy for **Regelidine**.

## Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Regelidine** are not available. However, based on the reported activities of related compounds, the following standard assays would be appropriate for its characterization.

## Cell Viability/Proliferation Assay (MTT or CCK-8)

This assay is used to assess the effect of **Regelidine** on the viability and proliferation of cells, such as the MH7A cell line.

- **Cell Seeding:** Plate MH7A cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Regelidine** (e.g., 0.1 to 100  $\mu$ M) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- **Reagent Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate according to the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Workflow for Cell Viability/Proliferation Assay.

## NF- $\kappa$ B Reporter Assay

This assay is used to determine if **Regelidine** inhibits the NF- $\kappa$ B signaling pathway.

- **Cell Transfection:** Transfect a suitable cell line (e.g., HEK293 or MH7A) with a reporter plasmid containing an NF- $\kappa$ B response element upstream of a luciferase gene.

- **Compound Treatment:** Pre-treat the transfected cells with various concentrations of **Regelidine** for a specified time (e.g., 1-2 hours).
- **Stimulation:** Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
- **Lysis and Luciferase Assay:** Lyse the cells and measure the luciferase activity using a luminometer.
- **Data Analysis:** Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and calculate the percentage of inhibition relative to the stimulated control.

## Western Blot for MAPK Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway.

- **Cell Treatment:** Treat cells (e.g., MH7A) with **Regelidine** for various times and at different concentrations, followed by stimulation with an appropriate agonist (e.g., TNF-α).
- **Protein Extraction:** Lyse the cells and quantify the total protein concentration.
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Probe the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).
- **Detection:** Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
- **Analysis:** Quantify the band intensities to determine the effect of **Regelidine** on the phosphorylation of MAPK proteins.

## Conclusion



**Regelidine** is a structurally complex natural product with potential therapeutic applications, particularly in the area of inflammatory diseases like rheumatoid arthritis. While preliminary data from related compounds are promising, a significant amount of research is still required to fully elucidate its pharmacological profile. This technical guide serves as a foundational resource to guide future in-depth studies into the physicochemical properties, pharmacokinetics, pharmacodynamics, and safety of **Regelidine**. The experimental protocols and hypothesized mechanisms of action outlined herein provide a roadmap for the systematic evaluation of this intriguing molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Total syntheses of dihydro- $\beta$ -agarofuran natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Regelidine | CAS:114542-54-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. biorlab.com [biorlab.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Regelidine: Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631799#regelidine-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)